molecular formula C9H6F2O B1627159 3,5-difluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene CAS No. 939760-63-1

3,5-difluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene

Cat. No.: B1627159
CAS No.: 939760-63-1
M. Wt: 168.14 g/mol
InChI Key: WFYUERDAIFRFAH-UHFFFAOYSA-N
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Description

3,5-difluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene is a chemical compound with the molecular formula C9H6F2O and a molecular weight of 168.14 g/mol

Chemical Reactions Analysis

3,5-difluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the fluorine atoms or the oxirene ring.

Scientific Research Applications

This compound has potential applications in several scientific research areas, including chemistry, biology, medicine, and industry. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential biological activity and therapeutic properties. In industry, it could be used in the development of new materials or as a precursor for other chemical products.

Comparison with Similar Compounds

3,5-difluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene can be compared with other similar compounds, such as 1aH,6H,6aH-indeno[1,2-b]oxirene. These compounds share a similar core structure but differ in the presence and position of substituents, such as fluorine atoms.

Properties

IUPAC Name

3,5-difluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O/c10-4-1-6-5(7(11)2-4)3-8-9(6)12-8/h1-2,8-9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYUERDAIFRFAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(O2)C3=C1C(=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585773
Record name 3,5-Difluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939760-63-1
Record name 3,5-Difluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-difluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene
Reactant of Route 2
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3,5-difluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene
Reactant of Route 3
3,5-difluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene
Reactant of Route 4
3,5-difluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene
Reactant of Route 5
3,5-difluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene
Reactant of Route 6
3,5-difluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene

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